Saterinone hydrochloride
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Overview
Description
BDF 8634 hydrochloride: Saterinone hydrochloride , is a phosphodiesterase III inhibitor. It is primarily used in scientific research for its ability to combine direct positive inotropic action with pronounced vasodilating properties .
Preparation Methods
The synthesis of BDF 8634 hydrochloride involves several steps, including the formation of its urapidil-like moiety. The synthetic route typically includes the reaction of specific aromatic compounds under controlled conditions to achieve the desired molecular structure. Industrial production methods focus on optimizing yield and purity while ensuring the stability of the compound .
Chemical Reactions Analysis
BDF 8634 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BDF 8634 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of phosphodiesterase III and its effects on various chemical pathways.
Biology: Researchers use it to investigate its effects on cellular processes and its potential therapeutic benefits.
Medicine: It is studied for its potential use in treating conditions like chronic heart failure due to its positive inotropic and vasodilating properties.
Industry: The compound is used in the development of new pharmaceuticals and in the study of metabolic enzymes and proteases
Mechanism of Action
BDF 8634 hydrochloride exerts its effects by inhibiting phosphodiesterase III, an enzyme that plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting this enzyme, BDF 8634 hydrochloride increases cAMP levels, leading to enhanced cardiac contractility and vasodilation. The molecular targets and pathways involved include the cAMP-dependent signaling pathways that regulate heart muscle contraction and vascular tone .
Comparison with Similar Compounds
BDF 8634 hydrochloride is unique in its combination of positive inotropic and vasodilating properties. Similar compounds include:
Milrinone: Another phosphodiesterase III inhibitor with similar inotropic and vasodilating effects.
Enoximone: Also a phosphodiesterase III inhibitor, used for its positive inotropic effects.
Amrinone: Another compound in the same class, known for its inotropic and vasodilating properties.
While these compounds share similar mechanisms of action, BDF 8634 hydrochloride is distinguished by its specific molecular structure and the pronounced effects resulting from its urapidil-like moiety .
Properties
Molecular Formula |
C27H31ClN4O4 |
---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
5-[4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-6-methyl-2-oxo-1H-pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C27H30N4O4.ClH/c1-19-24(15-21(16-28)27(33)29-19)20-7-9-23(10-8-20)35-18-22(32)17-30-11-13-31(14-12-30)25-5-3-4-6-26(25)34-2;/h3-10,15,22,32H,11-14,17-18H2,1-2H3,(H,29,33);1H |
InChI Key |
AEYSWSQOLMUVPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C2=CC=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |
Origin of Product |
United States |
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